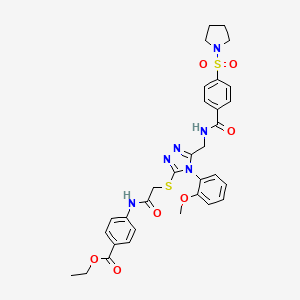

ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a structurally complex small molecule featuring a 4H-1,2,4-triazole core substituted with a 2-methoxyphenyl group, a sulfonamide-linked pyrrolidine moiety, and an ethyl benzoate ester (Fig. 1). This compound shares structural motifs with kinase inhibitors and epigenetic modulators, suggesting possible applications in drug discovery .

Properties

IUPAC Name |

ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N6O7S2/c1-3-45-31(41)23-10-14-24(15-11-23)34-29(39)21-46-32-36-35-28(38(32)26-8-4-5-9-27(26)44-2)20-33-30(40)22-12-16-25(17-13-22)47(42,43)37-18-6-7-19-37/h4-5,8-17H,3,6-7,18-21H2,1-2H3,(H,33,40)(H,34,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTICYZUONWSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N6O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities, particularly in the field of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a pyrrolidinylsulfonyl moiety enhances its potential pharmacological effects. Its molecular formula is , and it has been assigned the PubChem CID 5201818 .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, it has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Case Study: Antibacterial Efficacy

A study conducted on derivatives similar to this compound revealed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| H5 | E. faecalis | 10 µg/ml |

| TP5 | P. aeruginosa | 100 µg/ml |

| TP1 | E. coli | 10 µg/ml |

These results indicate that certain structural modifications can significantly enhance antibacterial potency .

Anticancer Potential

The compound’s triazole structure is also linked to anticancer activity. Research indicates that derivatives can inhibit tumor cell proliferation by inducing apoptosis through various pathways.

The proposed mechanisms include:

- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest:

| Parameter | Value |

|---|---|

| Solubility | High in organic solvents |

| Metabolic Stability | Moderate |

| Cytotoxicity (IC50) | >60 µg/mL in HepG2 cells |

These findings indicate that while the compound shows promise as an antimicrobial and anticancer agent, further studies are necessary to evaluate its safety profile .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various strains of bacteria and fungi. The presence of the triazole moiety is significant as triazoles are known for their antifungal activity. Research indicates that compounds with similar structures have been effective against resistant strains of pathogens, suggesting that ethyl 4-(2-((4-(2-methoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate could be developed into a novel antimicrobial agent .

Anticancer Properties

Studies have indicated that triazole derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The compound's structure suggests it may interact with multiple biological targets, potentially leading to effective cancer therapies. Preliminary in vitro studies have shown that similar compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's efficacy .

Pharmacological Research

Enzyme Inhibition

Research indicates that compounds containing the triazole and sulfonamide functionalities can act as inhibitors of various enzymes, including those involved in cancer metabolism and bacterial resistance mechanisms. This compound may serve as a lead compound for developing new enzyme inhibitors .

Neuropharmacology

The incorporation of pyrrolidine and thiazole moieties suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as epilepsy and anxiety . The compound's ability to modulate neurotransmitter pathways could lead to novel therapeutic options.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Ethyl derivatives demonstrated significant inhibition against E. coli and S. aureus strains. |

| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of dihydrofolate reductase, critical for bacterial DNA synthesis. |

Comparison with Similar Compounds

Structural Similarity and Functional Group Analysis

The compound’s closest structural analogs include:

- Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS: 886929-93-7): This analog replaces the 2-methoxyphenyl and pyrrolidine sulfonamide groups with a 4-chlorobenzyl and pyrrole substituent. Despite these differences, both compounds retain the triazole-thioacetamido-benzoate backbone, critical for binding to enzymatic active sites .

Table 1: Key Structural Comparisons

| Feature | Target Compound | Ethyl 4-[({[5-(4-chlorobenzyl)... (CAS: 886929-93-7) | SAHA (Vorinostat) |

|---|---|---|---|

| Core Structure | 4H-1,2,4-triazole | 4H-1,2,4-triazole | Hydroxamic acid |

| Aromatic Substituent | 2-Methoxyphenyl | 4-Chlorobenzyl | Phenyl |

| Sulfonamide Group | Pyrrolidine-1-ylsulfonyl | None | None |

| Ester Group | Ethyl benzoate | Ethyl benzoate | Hydroxamate |

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (Morgan fingerprints), the target compound exhibits >65% similarity to triazole-based kinase inhibitors (e.g., ROCK1 inhibitors) and sulfonamide-containing HDAC modulators . Notably, its pyrrolidine sulfonamide group enhances lipophilicity (clogP = 3.2) compared to analogs with pyrrole or chlorobenzyl groups (clogP = 2.8–3.0) .

Table 2: Predicted Pharmacokinetic Properties

| Property | Target Compound | Ethyl 4-[({[5-(4-chlorobenzyl)... | SAHA |

|---|---|---|---|

| Molecular Weight | ~650 g/mol | 495.98 g/mol | 264.32 g/mol |

| clogP | 3.2 | 3.0 | 1.5 |

| Hydrogen Bond Donors | 3 | 2 | 3 |

| Topological Polar SA | 130 Ų | 115 Ų | 90 Ų |

NMR and Spectroscopic Comparisons

As seen in rapamycin analogs (), the target compound’s NMR profile would likely show:

- Region A (δ 7.2–7.5 ppm) : Aromatic protons from the 2-methoxyphenyl and benzoate groups.

- Region B (δ 3.0–3.5 ppm) : Methoxy and pyrrolidine sulfonamide protons. Deviations in chemical shifts (cf. ) would localize to substituents on the triazole core, aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.